molecular formula C17H19FN2O4S2 B1406657 4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate CAS No. 2034153-20-1

4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Cat. No. B1406657
CAS RN: 2034153-20-1
M. Wt: 398.5 g/mol
InChI Key: UXFREUKMTOMLRQ-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2(3H)-imine is a class of organic compounds known as benzothiazoles . These are polycyclic aromatic compounds containing a benzene fused to a thiazole ring . Benzothiazoles have a wide range of properties and applications, including optical properties, coordination properties, and electron acceptor properties . They are used in various fields, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, antifungal, and more .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more . For example, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen in high yield .


Molecular Structure Analysis

The molecular structure of benzothiazoles is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Benzothiazoles are highly reactive molecules and extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds . A facile access to benzo­thiazole-2­(3H)-thiones and benzo­thiazol-2­(3H)-ones has been developed through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzothiazole derivative would depend on its exact structure. For example, 4-Fluorobenzo[d]thiazol-2(3h)-one has a molecular weight of 170.19 and is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antimicrobial Applications

Compounds containing thiazol groups, similar to 4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate, have been studied for their antimicrobial properties. For instance, derivatives of thiazol compounds were synthesized and found to exhibit significant in vitro antimicrobial activity against various microorganisms, often surpassing the efficacy of reference drugs (Liaras et al., 2011). Furthermore, aminothiazole-paeonol derivatives demonstrated notable anticancer potential against specific cancer cell lines, suggesting potential applications in cancer treatment (Tsai et al., 2016).

Safety and Hazards

The safety and hazards associated with a specific benzothiazole derivative would depend on its exact structure and use. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

Benzothiazoles continue to be an area of active research due to their wide range of biological activities. Future work may focus on developing new synthetic methods, exploring their biological activities, and optimizing their properties for specific applications .

properties

IUPAC Name

4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2OS.C7H8O3S/c1-14-6-5-13-9-7(11)3-2-4-8(9)15-10(13)12;1-6-2-4-7(5-3-6)11(8,9)10/h2-4,12H,5-6H2,1H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFREUKMTOMLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COCCN1C2=C(C=CC=C2SC1=N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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